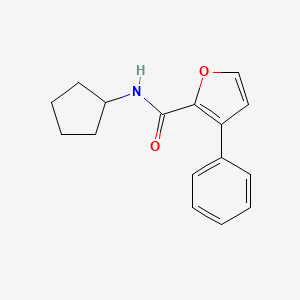
N-cyclopentyl-3-phenylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-phenylfuran-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a tool for studying the endocannabinoid system.
Wirkmechanismus
N-cyclopentyl-3-phenylfuran-2-carboxamide acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors found throughout the body. Activation of these receptors leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-cyclopentyl-3-phenylfuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and may have potential applications in the treatment of chronic pain. It also has anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. Additionally, N-cyclopentyl-3-phenylfuran-2-carboxamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-3-phenylfuran-2-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more specific and controlled manner. However, one limitation of using N-cyclopentyl-3-phenylfuran-2-carboxamide is its potential for off-target effects and toxicity. Careful dosing and monitoring are necessary to ensure that the compound is used safely and effectively in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclopentyl-3-phenylfuran-2-carboxamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Further research is needed to determine the optimal dosing and administration methods for these applications. Additionally, research on the neuroprotective effects of N-cyclopentyl-3-phenylfuran-2-carboxamide may lead to its use in the treatment of neurodegenerative diseases. Finally, further study of the endocannabinoid system and its interactions with N-cyclopentyl-3-phenylfuran-2-carboxamide may lead to the development of new therapeutic agents targeting this system.
Synthesemethoden
N-cyclopentyl-3-phenylfuran-2-carboxamide can be synthesized using a multistep process that involves the reaction of furfural with cyclopentylmagnesium bromide, followed by reaction with phenylmagnesium bromide and subsequent coupling with an amide group. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-phenylfuran-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and may have potential applications in the treatment of pain, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(17-13-8-4-5-9-13)15-14(10-11-19-15)12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDULXQGNWKAIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-phenylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

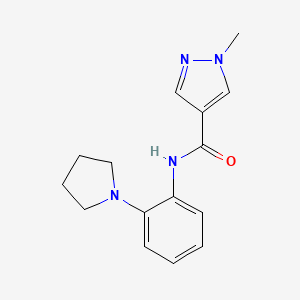
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)
![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
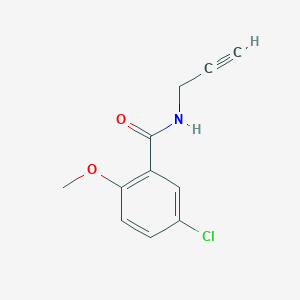
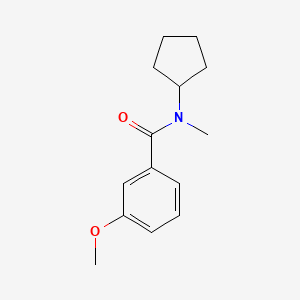
![4-[(E)-3-quinoxalin-2-ylprop-2-enoyl]piperazin-2-one](/img/structure/B7537116.png)
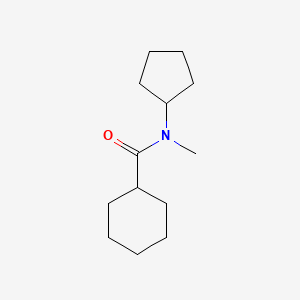

![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
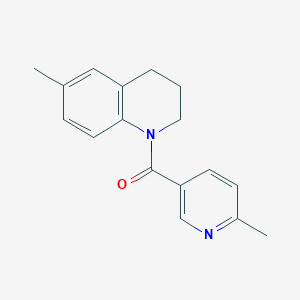
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)